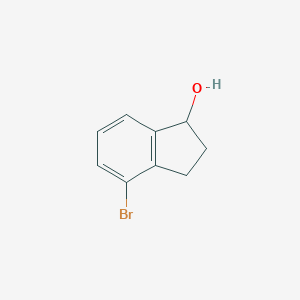

4-Brom-2,3-dihydro-1H-inden-1-ol

Übersicht

Beschreibung

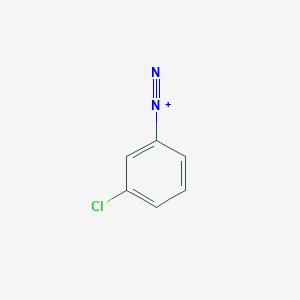

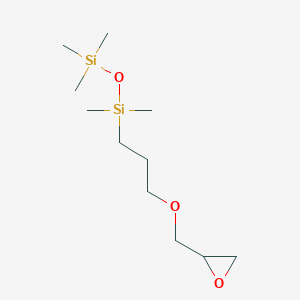

The compound "4-Bromo-2,3-dihydro-1H-inden-1-ol" is a brominated organic molecule that is an important intermediate in the synthesis of various biologically active compounds. Its structure consists of a bromine atom attached to an indene ring system, which is partially saturated and contains a hydroxyl group. This compound's derivatives and related structures have been the subject of several studies due to their potential applications in photochromic materials, medicinal chemistry, and materials science .

Synthesis Analysis

The synthesis of related brominated indene compounds has been demonstrated in various studies. For instance, the synthesis of brominated biindenylidenedione derivatives has been achieved, starting from a dimethyl biindenylidenedione precursor. These derivatives exhibit photochromic and photomagnetic properties, which are significantly influenced by the substitution of hydrogen atoms with bromine on the benzene rings . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines involves the formation of a bromonium ylide intermediate, catalyzed by rhodium, which is a testament to the versatility of brominated intermediates in complex organic syntheses . Additionally, the absolute configurations of various stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols have been established through enzymatic kinetic resolution and X-ray diffraction analysis, highlighting the importance of stereochemistry in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using X-ray diffraction analysis. For example, the crystal structure of a brominated biindenylidenedione derivative was found to have a defective tightness in molecular arrangement compared to its precursor . The crystal structure of another related compound, 4BDBH, was determined to crystallize in the monoclinic system and is stabilized by various intramolecular and intermolecular interactions . These studies underscore the significance of molecular structure analysis in understanding the properties and reactivity of brominated organic molecules.

Chemical Reactions Analysis

Brominated indene derivatives participate in a variety of chemical reactions. The presence of a bromine atom in these molecules makes them suitable for further functionalization through nucleophilic substitution reactions. For instance, the synthesis of pyrrol-1-yloxyl radicals involves the use of brominated dihydropyrrole nitroxides, which are then annulated to form new heterocycles . The versatility of these brominated intermediates in chemical reactions is crucial for the development of new compounds with potential applications in various fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indene derivatives are influenced by their molecular structure. The introduction of bromine atoms can significantly alter properties such as photochromism, magnetism, and reactivity. For example, the photochromic and photomagnetic properties of brominated biindenylidenedione derivatives are affected by the substitution of hydrogen atoms with bromines . Additionally, the crystal packing, hydrogen bonding, and π-interactions play a role in the stability and solid-state properties of these compounds, as evidenced by the analysis of antipyrine-like derivatives . Understanding these properties is essential for the design and application of brominated organic molecules in various technological and pharmaceutical contexts.

Wissenschaftliche Forschungsanwendungen

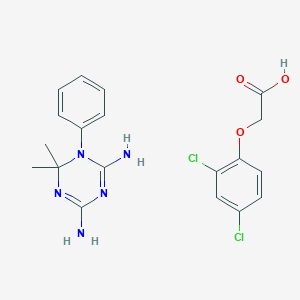

Agonisten des Retinsäure-Rezeptors α

Indenderivate, einschließlich „4-Brom-2,3-dihydro-1H-inden-1-ol“, wurden als Agonisten des Retinsäure-Rezeptors α (RARα) konzipiert und synthetisiert . Diese Verbindungen haben eine moderate RARα-Bindungsaktivität und eine starke antiproliferative Aktivität gezeigt . Insbesondere zeigte eine Verbindung, die „this compound“ ähnelt, ein großes Potenzial, die Differenzierung von NB4-Zellen zu induzieren . Dies macht Inden zu einem vielversprechenden Grundgerüst für die Entwicklung neuer RARα-Agonisten .

Krebstherapie und -prävention

Es ist bekannt, dass RARα eine zentrale Rolle bei der Kontrolle der Zelldifferenzierung und Apoptose spielt, was es zu einem wichtigen pharmakologischen Ziel für die Krebstherapie und -prävention macht . Indenderivate, einschließlich „this compound“, haben in diesem Bereich Potenzial gezeigt .

Stoffwechselstörungen

Das Retinoid-Signal, das in Zielzellen über RAR und Retinoid-X-Rezeptoren (RXR) vermittelt wird, reguliert eine Reihe von Stoffwechselstörungen . Indenderivate, einschließlich „this compound“, könnten möglicherweise zur Behandlung dieser Störungen verwendet werden .

Endokrine Störungen

Das Retinoid-Signal reguliert auch endokrine Störungen . Daher könnten „this compound“ und andere Indenderivate möglicherweise zur Behandlung dieser Störungen verwendet werden

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include compounds similar to 4-bromo-2,3-dihydro-1h-inden-1-ol, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

4-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXQQZNOSYBFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537048 | |

| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16657-10-6 | |

| Record name | 4-Bromoindan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16657-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-1-INDANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.